Cerium silicide

Übersicht

Beschreibung

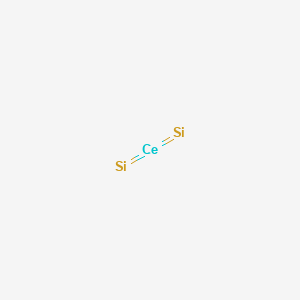

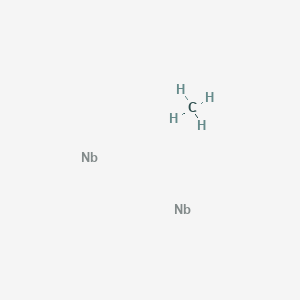

Cerium silicide (CeSi2) is a compound of cerium and silicon . It has been studied for various applications due to its unique properties .

Synthesis Analysis

Cerium silicide can be synthesized by depositing alternating layers of silicon and cerium under ultrahigh vacuum conditions on a silicon substrate . The layers are then reacted using isothermal, rapid thermal annealing .

Chemical Reactions Analysis

Cerium silicide has been studied extensively for various heterogeneous reactions . It has unique redox properties and structural defects, making it a desirable choice for selective hydrogenation reactions .

Physical And Chemical Properties Analysis

The heat capacity and enthalpy of Ce5Si3, a lower cerium silicide, have been studied over a wide temperature range . The values of heat capacity, entropy, reduced Gibbs energy, and enthalpy at 298.15 K have been determined .

Wissenschaftliche Forschungsanwendungen

Oxidation Resistant Coatings

Cerium-modified silicide coatings have been prepared on Ti–6Al–4V alloy by pack cementation . These coatings are mainly composed of a TiSi2 outer layer, a TiSi middle layer, a Ti5Si4 inner layer and a 1–2 μm thick Ti5Si3 interdiffusion zone . The coatings show improved oxidation resistance compared to both the uncoated alloy and the pure silicide coating . This makes them suitable for applications in industries such as aeronautical, chemical, marine, power generation, transportation, and biomedical industries .

High-Energy Ball Milling and Spark Plasma Sintering (SPS)

Cerium silicide is used as a surrogate material to investigate the feasibility of high-energy ball milling and Spark Plasma Sintering (SPS) for the production of uranium silicide . This application is particularly relevant in the nuclear industry.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Cerium silicide (CeSi2) primarily targets silicon-based substrates . It is often used in the formation of thin films on these substrates . The compound interacts with the substrate to form a protective coating , which is particularly useful in applications such as oxidation resistance .

Mode of Action

The mode of action of CeSi2 involves the formation of a protective coating on silicon-based substrates . This is achieved through a process known as electron evaporation under ultrahigh vacuum conditions . The compound is deposited in alternating layers with silicon, forming a multilayer film . This film then undergoes isothermal, rapid thermal annealing to react and form CeSi2 .

Biochemical Pathways

material science and engineering applications . Its primary function is to form a protective coating on silicon-based substrates, thereby enhancing their oxidation resistance .

Pharmacokinetics

Theformation and stability of CeSi2 coatings can be influenced by factors such as the temperature and duration of annealing , as well as the thickness of the deposited layers .

Result of Action

The result of CeSi2 action is the formation of a protective, oxidation-resistant coating on silicon-based substrates . This coating is composed of multiple layers, including a TiSi2 outer layer, a TiSi middle layer, a Ti5Si4 inner layer, and a 1-2 μm thick Ti5Si3 interdiffusion zone . The coating shows improved oxidation resistance compared to both the uncoated alloy and the pure silicide coating .

Action Environment

The action of CeSi2 is influenced by several environmental factors. The temperature of the substrate during deposition and annealing can significantly affect the formation and stability of the CeSi2 coating . Additionally, the vacuum conditions during electron evaporation also play a crucial role . Finally, the choice of activators and the concentration of CeO2 in the pack can influence the structure of the resulting coating .

Eigenschaften

InChI |

InChI=1S/Ce.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYVSKDMXEWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Ce]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeSi2 | |

| Record name | cerium silicide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium silicide | |

CAS RN |

12014-85-6 | |

| Record name | Cerium silicide (CeSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium silicide (CeSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium silicide (CeSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)